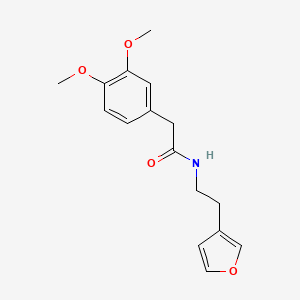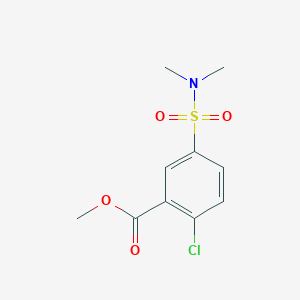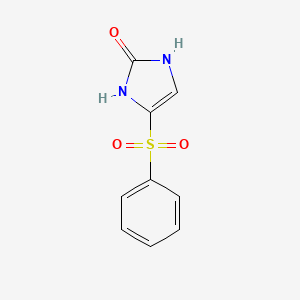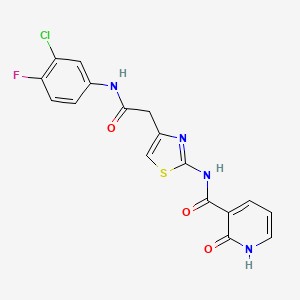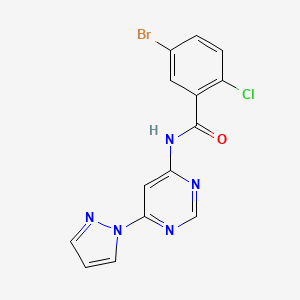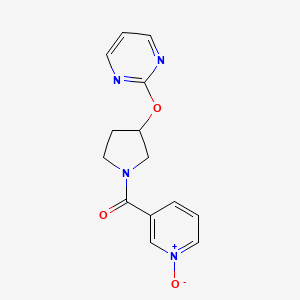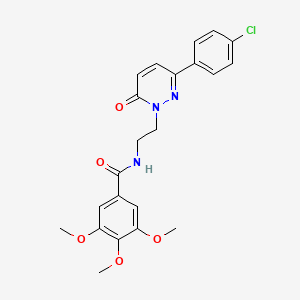
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O5 and its molecular weight is 443.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
- New quinazolines, with similar structural properties, have shown potential as antimicrobial agents, indicating a possible application for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide in this area (Desai, Shihora, & Moradia, 2007).
Neuropharmacology
- Research involving dopamine D(4) receptor ligands, such as PB12, a compound structurally similar to the chemical , has implications for understanding and potentially treating neurological conditions (Colabufo et al., 2001).
Cancer Research
- Compounds structurally related to this compound have been investigated for their anticancer properties, suggesting potential applications in cancer research and therapy (Katariya, Vennapu, & Shah, 2021).
Anticonvulsant and Muscle Relaxant Activities
- A study on derivatives with structural similarities has shown promising anticonvulsant and muscle relaxant activities, indicating a potential application in the treatment of neurological disorders (Sharma et al., 2013).
Enzyme Inhibition
- Investigations into compounds derived from similar structures have shown significant lipase and α-glucosidase inhibition, which might be relevant for metabolic and digestive health applications (Bekircan, Ülker, & Menteşe, 2015).
Acaricidal Activity
- Novel oxazoline derivatives containing an oxime ether moiety have demonstrated excellent acaricidal activity, suggesting potential use in pest control (Li et al., 2014).
Antiviral Potential
- 5-chlorobenzotriazole derivatives have been explored for their antiviral activities, providing insights into possible antiviral applications for similar compounds (Ibba et al., 2018).
Anti-Inflammatory and Analgesic Effects
- Research on pyridazinone derivatives has revealed potential for analgesic and anti-inflammatory effects, which could be relevant for pain and inflammation management (Ökçelik et al., 2003).
Antioxidant Properties
- Studies on 4-hydroxycoumarin derivatives indicate antioxidant activities, suggesting a potential application in combating oxidative stress (Stanchev et al., 2009).
Antiproliferative Activity
- Research on thieno[3,2-d]pyrimidin-4-yl derivatives shows marked inhibition against various cancer cell lines, hinting at possible antiproliferative applications (Huang et al., 2020).
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5/c1-29-18-12-15(13-19(30-2)21(18)31-3)22(28)24-10-11-26-20(27)9-8-17(25-26)14-4-6-16(23)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXOHHDMPUMKBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

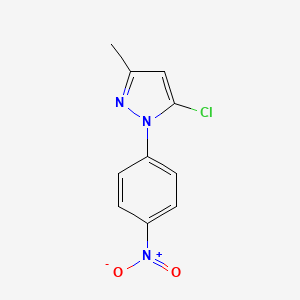
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)
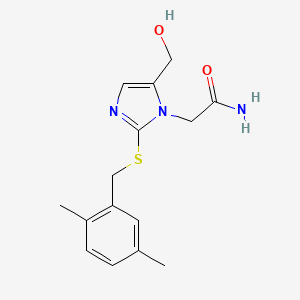
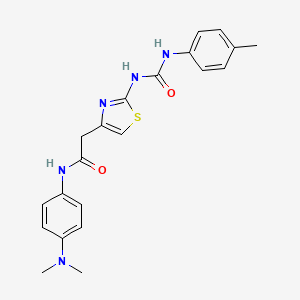
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)
![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
